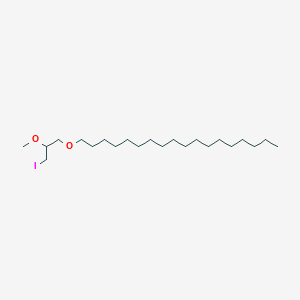
1-(3-Iodo-2-methoxypropoxy)octadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodo-2-methoxypropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a methoxypropoxy group, which is further connected to an octadecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-2-methoxypropoxy)octadecane typically involves the reaction of 1-octadecanol with 3-iodo-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1-(3-Iodo-2-methoxypropoxy)octadecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, thiols.
Bases: Potassium carbonate, sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
科学的研究の応用
1-(3-Iodo-2-methoxypropoxy)octadecane has several applications in scientific research:
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of 1-(3-Iodo-2-methoxypropoxy)octadecane involves its interaction with nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
1-Iodooctadecane: Similar structure but lacks the methoxypropoxy group.
1-(3-Bromo-2-methoxypropoxy)octadecane: Similar structure with bromine instead of iodine.
1-(3-Chloro-2-methoxypropoxy)octadecane: Similar structure with chlorine instead of iodine.
Uniqueness
1-(3-Iodo-2-methoxypropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The methoxypropoxy group also provides additional sites for chemical modification, enhancing its versatility in various applications.
特性
CAS番号 |
90339-13-2 |
|---|---|
分子式 |
C22H45IO2 |
分子量 |
468.5 g/mol |
IUPAC名 |
1-(3-iodo-2-methoxypropoxy)octadecane |
InChI |
InChI=1S/C22H45IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22H,3-21H2,1-2H3 |
InChIキー |
YXNMCCHJQIEBCC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(CI)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
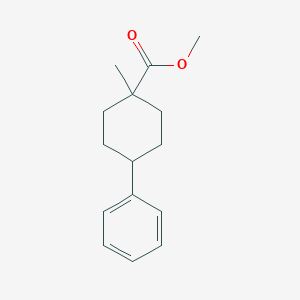
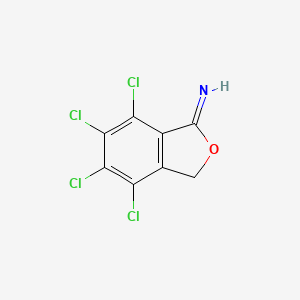
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
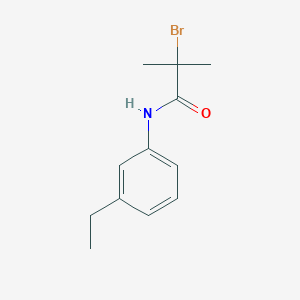
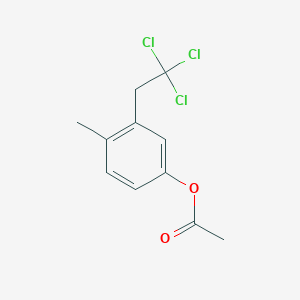
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
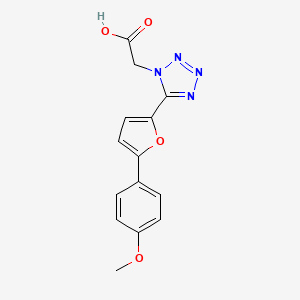
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
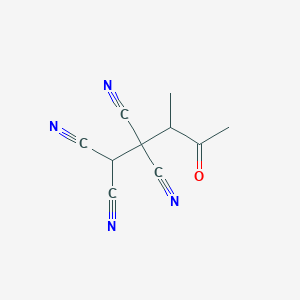
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)

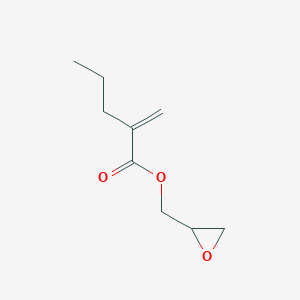
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
